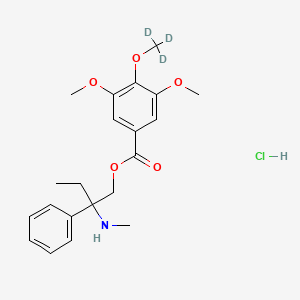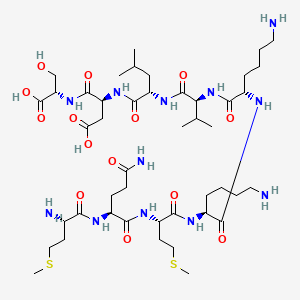
PROTAC BTK Degrader-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC BTK Degrader-6 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade Bruton’s tyrosine kinase (BTK). This compound has shown significant potential in treating B-cell malignancies and autoimmune diseases by selectively degrading BTK, a key protein involved in B-cell receptor signaling .
Méthodes De Préparation
The synthesis of PROTAC BTK Degrader-6 involves the conjugation of a ligand for BTK with a ligand for an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes the following steps:
Ligand Synthesis: The ligand for BTK is synthesized, often derived from known BTK inhibitors like Ibrutinib.
Linker Attachment: A linker is attached to the BTK ligand. This linker is designed to provide optimal spatial orientation for the subsequent steps.
E3 Ligase Ligand Synthesis: The ligand for the E3 ubiquitin ligase, such as Thalidomide, is synthesized.
Conjugation: The BTK ligand-linker conjugate is then coupled with the E3 ligase ligand to form the final PROTAC molecule.
Analyse Des Réactions Chimiques
PROTAC BTK Degrader-6 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of BTK, facilitated by the E3 ubiquitin ligase recruited by the PROTAC molecule. This reaction tags BTK for degradation by the proteasome.
Proteasomal Degradation: Following ubiquitination, BTK is recognized and degraded by the proteasome, leading to the reduction of BTK levels in the cell.
Applications De Recherche Scientifique
PROTAC BTK Degrader-6 has a wide range of scientific research applications:
Cancer Research: It is used to study and treat B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.
Autoimmune Diseases: The compound has shown promise in treating autoimmune diseases by reducing the hyperactivation of B cells and the production of autoantibodies.
Drug Resistance Studies: It is used to overcome resistance mechanisms associated with traditional BTK inhibitors, providing a new therapeutic strategy for resistant cancer types.
Mécanisme D'action
PROTAC BTK Degrader-6 exerts its effects through a mechanism involving the ubiquitin-proteasome system:
Binding: The BTK ligand binds to BTK, while the E3 ligase ligand binds to an E3 ubiquitin ligase.
Ternary Complex Formation: The PROTAC molecule facilitates the formation of a ternary complex between BTK, the PROTAC, and the E3 ubiquitin ligase.
Ubiquitination: The E3 ubiquitin ligase ubiquitinates BTK, tagging it for degradation.
Proteasomal Degradation: The ubiquitinated BTK is recognized and degraded by the proteasome, leading to the reduction of BTK levels and inhibition of BTK-mediated signaling pathways.
Comparaison Avec Des Composés Similaires
PROTAC BTK Degrader-6 is unique compared to other similar compounds due to its high selectivity and potency in degrading BTK. Similar compounds include:
This compound stands out due to its specific design and effectiveness in targeting and degrading BTK, making it a valuable tool in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C45H47N11O6 |
|---|---|
Poids moléculaire |
837.9 g/mol |
Nom IUPAC |
5-[3-[[4-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-oxoethyl]piperazin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C45H47N11O6/c46-41-39-40(29-6-9-33(10-7-29)62-32-4-2-1-3-5-32)50-56(42(39)48-27-47-41)30-14-16-53(17-15-30)38(58)26-52-20-18-51(19-21-52)23-28-24-54(25-28)31-8-11-34-35(22-31)45(61)55(44(34)60)36-12-13-37(57)49-43(36)59/h1-11,22,27-28,30,36H,12-21,23-26H2,(H2,46,47,48)(H,49,57,59) |
Clé InChI |
SPGWKNITNYHIGX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)CN5CCN(CC5)CC(=O)N6CCC(CC6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


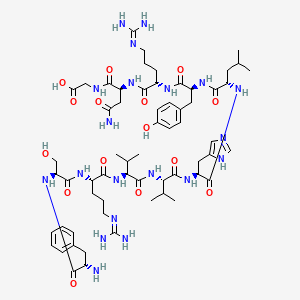

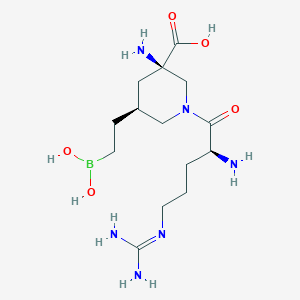
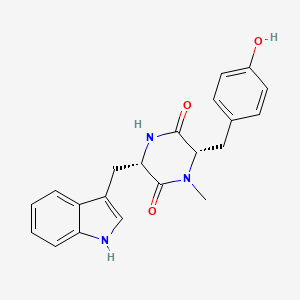
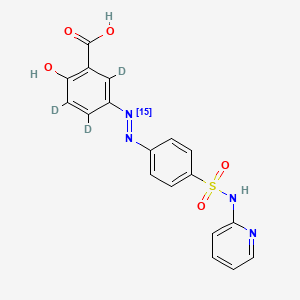
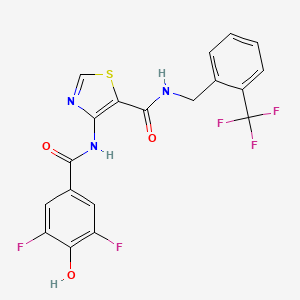
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12385422.png)
![6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12385424.png)
![tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B12385431.png)
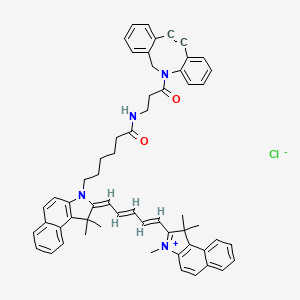
![(3,5-dibromo-4-hydroxyphenyl)-[4,5,6,7-tetradeuterio-2-[(1R)-1-hydroxyethyl]-1-benzofuran-3-yl]methanone](/img/structure/B12385447.png)
